formonitrile;tetrabutylazanium

cyanation cross-coupling nitrile synthesis

Formonitrile;tetrabutylazanium, systematically known as tetrabutylammonium cyanide (TBACN; CAS 10442-39-4), is a quaternary ammonium salt comprising the tetrabutylammonium cation and the cyanide anion. It is a pale-yellow to beige hygroscopic solid with a melting point of 89–92 °C and a molecular weight of 268.48 g/mol.

Molecular Formula C17H37N2+
Molecular Weight 269.5 g/mol
Cat. No. B12056628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameformonitrile;tetrabutylazanium
Molecular FormulaC17H37N2+
Molecular Weight269.5 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.C#N
InChIInChI=1S/C16H36N.CHN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H/q+1;
InChIKeyPIESPMMJCIXOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formonitrile;tetrabutylazanium (Tetrabutylammonium Cyanide) – Procurement-Relevant Identity, Class, and Key Characteristics


Formonitrile;tetrabutylazanium, systematically known as tetrabutylammonium cyanide (TBACN; CAS 10442-39-4), is a quaternary ammonium salt comprising the tetrabutylammonium cation and the cyanide anion . It is a pale-yellow to beige hygroscopic solid with a melting point of 89–92 °C and a molecular weight of 268.48 g/mol . TBACN functions as a source of nucleophilic cyanide ions that is freely soluble in polar organic solvents, distinguishing it from inorganic cyanide salts, and is employed as both a stoichiometric reagent and a phase-transfer catalyst in organic synthesis [1].

Why Inorganic Cyanide Salts Cannot Simply Replace Formonitrile;tetrabutylazanium in Organic-Phase Synthesis


Inorganic cyanide sources such as potassium cyanide (KCN) and sodium cyanide (NaCN) exhibit negligible solubility in aprotic organic solvents, restricting their use to aqueous or biphasic systems that frequently require additional phase-transfer catalysts [1]. Attempting direct substitution of TBACN with KCN or NaCN in anhydrous organic reactions leads to drastic reductions in reaction rate and yield; for example, in a copper-catalyzed cyanation, replacing TBACN with NaCN or KCN dropped the yield from 88% to 25% and 27%, respectively [2]. Furthermore, the ion-pairing behavior of TBACN is solvent-tuned: it is more dissociated in DMSO than in water, a property not shared by alkali metal cyanides and critical for achieving homogeneous reactivity in dipolar aprotic media [1]. These factors make TBACN functionally non-interchangeable with generic cyanide salts in reactions requiring organic-phase cyanide delivery.

Head-to-Head Quantitative Evidence for Formonitrile;tetrabutylazanium Versus Closest Analogs and Alternatives


3.5-Fold Higher Cyanation Yield Versus NaCN and KCN in Cu-Catalyzed Cross-Coupling

Under standard photoinduced, copper-catalyzed cyanation conditions, tetrabutylammonium cyanide (TBACN) delivered an 88% GC yield of the nitrile product. Direct replacement of TBACN with sodium cyanide (NaCN) resulted in only a 25% yield, while potassium cyanide (KCN) gave a 27% yield [1]. This represents a 3.5-fold yield advantage for TBACN over the inorganic alternatives in a single-step, synthetically relevant transformation.

cyanation cross-coupling nitrile synthesis

Solvent-Dependent Ion-Pairing Constants of TBACN Enable Tuned Reactivity in DMSO Versus Water

Precision conductometry at 25 °C revealed that tetrabutylammonium cyanide exhibits markedly different ion-pair formation constants (Kp) and limiting molar conductivities (Λo) across solvents: in water Kp = 10.1, Λo = 102.4 cm² Ω⁻¹ mol⁻¹; in DMSO Kp = 1.98 ± 0.19, Λo = 34.59 ± 0.03 cm² Ω⁻¹ mol⁻¹; in THF Kp = 58.4 × 10³, Λo = 9.81 cm² Ω⁻¹ mol⁻¹ [1]. Critically, the degree of dissociation is higher in DMSO than in water at equal salt concentration, a behavior opposite to that of typical inorganic salts and directly attributable to the organic cation.

ion pairing conductometry solvent effects

89–92 °C Melting Point of TBACN Versus 254 °C for Tetraethylammonium Cyanide – Implications for Handling and Melt-Phase Reactivity

Tetrabutylammonium cyanide (TBACN) melts at 89–92 °C (lit.) , whereas the lower homolog tetraethylammonium cyanide (TEACN) exhibits a melting point of 254 °C [1]. The >160 °C difference in melting point originates from the longer, flexible butyl chains which reduce lattice energy relative to the ethyl analog. The lower melting point of TBACN facilitates handling as a free-flowing solid at moderately elevated temperatures and enables its use as a melt-phase reactant without requiring high-temperature equipment.

melting point physical form tetraalkylammonium cyanides

Solubility Profile: 268.5 g/L Aqueous Solubility Combined with Full Organic-Phase Miscibility Enables Single-Phase Reactions Inaccessible to Inorganic Cyanides

Tetrabutylammonium cyanide exhibits a measured water solubility of 268.5 g/L at 20 °C and is freely soluble in polar organic solvents such as dichloromethane, acetonitrile, and THF . In contrast, sodium cyanide and potassium cyanide, while highly water-soluble (NaCN ~480 g/L, KCN ~716 g/L at 20 °C), are essentially insoluble in aprotic organic solvents (<0.1 g/L in CH₂Cl₂) [1]. This dual aqueous-organic solubility of TBACN permits single-phase, homogeneous reaction conditions that are not achievable with inorganic cyanides without additional phase-transfer catalysts or co-solvents.

solubility organic-phase synthesis phase-transfer

Procurement-Driven Application Scenarios Where Formonitrile;tetrabutylazanium Outperforms Generic Cyanide Sources


Homogeneous Anhydrous Cyanation of Alkyl Halides in Aprotic Organic Solvents

TBACN enables direct, single-phase cyanation of alkyl chlorides, bromides, and tosylates in solvents such as dichloromethane, acetonitrile, or THF without the need for water or co-solvents. The 88% yield demonstrated in photoinduced Cu-catalyzed cyanation of unactivated secondary alkyl chlorides contrasts with the 25–27% yield obtained when NaCN or KCN is substituted under identical conditions [1]. This scenario is directly supported by the solubility differential and ion-pairing evidence presented in Section 3.

Preparation of Anhydrous Tetrabutylammonium Fluoride (TBAF) for Moisture-Sensitive Desilylation

TBACN reacts with hexafluorobenzene via nucleophilic aromatic substitution to generate anhydrous TBAF, a critical reagent for the removal of silyl ether protecting groups in aprotic media. This synthetic route simultaneously scavenges adventitious water through the co-generated hexacyanobenzene, producing TBAF that is stable against Hofmann elimination under anhydrous conditions [1]. Alternative fluoride sources such as CsF typically require crown ether additives for solubility, making the TBACN-derived route uniquely advantageous for water-sensitive transformations.

Photochemical Cyanation of Aromatic Hydrocarbons Under Phase-Transfer or Homogeneous Conditions

TBACN supports nucleophilic aromatic photosubstitution of nitroaromatics and aromatic hydrocarbons either in anhydrous acetonitrile/methylene chloride or under biphasic CH₂Cl₂–KCN conditions, where TBACN serves both as the cyanide source and the phase-transfer agent. Beugelmans et al. demonstrated that adding TBACN to a CH₂Cl₂/water/KCN system markedly improves photocyanation yields compared to KCN alone [1]. This dual-purpose functionality reduces the number of reagents required and simplifies reaction setup.

Retro-Benzoin Condensation for Ketone Synthesis with Superior Cyanide Donor Efficiency

In the cyanide-catalyzed retro-benzoin condensation of α-hydroxybenzylheteroarenes, TBACN was explicitly identified as a more effective cyanide ion donor than KCN, enabling cleaner C–C bond cleavage and higher yields of ketone and heteroarene products [1]. The enhanced donor ability is consistent with the greater free cyanide ion availability in organic media, as quantified by the ion-pairing constants in Section 3 Evidence Item 2.

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